molecular formula C12H13Cl2NOS B2553749 2-Chloro-1-(7-chloro-3-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone CAS No. 2411283-96-8

2-Chloro-1-(7-chloro-3-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone

Cat. No. B2553749
CAS RN: 2411283-96-8
M. Wt: 290.2
InChI Key: RVNJPXSUWZOGIF-UHFFFAOYSA-N
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Description

Organic compounds like this typically consist of a benzothiazepin ring, which is a type of heterocyclic compound . The “2-Chloro” and “7-chloro-3-methyl” parts refer to the substituents on the benzothiazepin ring .


Synthesis Analysis

The synthesis of such compounds typically involves various organic reactions, possibly including nucleophilic substitution (for introducing the chloro groups) and ring-closing reactions to form the benzothiazepin ring . Without specific synthesis routes for this compound, it’s difficult to provide more details.


Molecular Structure Analysis

The molecular structure would be based on the benzothiazepin ring, with the various substituents attached at the specified positions . The exact 3D conformation could vary depending on the spatial arrangement of these substituents .


Chemical Reactions Analysis

The reactivity of such a compound would depend on the functional groups present. For example, the chloro groups might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .

Mechanism of Action

Without specific information, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, it would depend on the specific biological target .

Safety and Hazards

Again, without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard procedures for handling organic compounds, especially chlorinated ones, should be followed .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, if relevant .

properties

IUPAC Name

2-chloro-1-(7-chloro-3-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NOS/c1-8-6-15(12(16)5-13)10-4-9(14)2-3-11(10)17-7-8/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNJPXSUWZOGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(C=CC(=C2)Cl)SC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(7-chloro-3-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone

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